molecular formula C14H9F3N4S B2683719 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine CAS No. 2309463-69-0

4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine

Cat. No.: B2683719
CAS No.: 2309463-69-0
M. Wt: 322.31
InChI Key: RWVODQSOGMZCRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine rings. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with pyridine derivatives in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings .

Scientific Research Applications

4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets 4-(pyridin-3-yl)-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine apart is its unique combination of a thiazole ring with trifluoromethyl-substituted pyridine rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4S/c15-14(16,17)10-6-8(3-5-20-10)12-11(21-13(18)22-12)9-2-1-4-19-7-9/h1-7H,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVODQSOGMZCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.